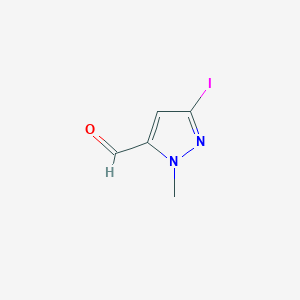

3-Iodo-1-methylpyrazole-5-carbaldehyde

Description

Contextualization within Heterocyclic Chemistry

Heterocyclic chemistry is a cornerstone of modern organic chemistry, with nitrogen-containing heterocycles like pyrazole (B372694) being of particular interest due to their prevalence in natural products and pharmaceuticals. nih.govresearchgate.net Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms, and their derivatives are known to exhibit a broad spectrum of biological activities. nih.gov

3-Iodo-1-methylpyrazole-5-carbaldehyde belongs to the class of substituted pyrazoles, where the parent ring has been modified to include specific functional groups that direct its reactivity and potential applications. The presence of both an electrophilic carbaldehyde group and a carbon-iodine bond, which is amenable to various cross-coupling reactions, places this compound at a strategic intersection of synthetic pathways.

Importance of Halogenated Pyrazole Scaffolds in Organic Synthesis

Halogenated pyrazoles are highly valuable building blocks in organic synthesis due to the versatility of the carbon-halogen bond. arkat-usa.org The iodine atom in this compound is particularly significant as it is the most reactive of the halogens in many catalytic cross-coupling reactions. This reactivity allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds.

The introduction of an iodine atom onto the pyrazole scaffold opens up a plethora of synthetic possibilities, including well-established transformations such as:

Suzuki-Miyaura coupling: for the formation of C-C bonds with boronic acids. researchgate.net

Sonogashira coupling: for the creation of C-C bonds with terminal alkynes. researchgate.netnih.gov

Heck coupling: for the reaction with alkenes.

Buchwald-Hartwig amination: for the formation of C-N bonds.

These reactions are fundamental in the construction of complex molecules, and the presence of the iodo group on the pyrazole ring at a specific position allows for regioselective functionalization, a key aspect in the synthesis of targeted compounds.

Role of the Carbaldehyde Moiety in Molecular Functionalization

The carbaldehyde (or formyl) group is one of the most versatile functional groups in organic chemistry. scispace.com In this compound, the carbaldehyde moiety serves as a key site for molecular diversification. Its electrophilic carbon atom is susceptible to nucleophilic attack, enabling a wide range of transformations.

Key reactions involving the carbaldehyde group include:

Reductive amination: to introduce amine functionalities.

Wittig reaction: to form alkenes.

Aldol (B89426) condensation: to create new carbon-carbon bonds and introduce further functionality.

Oxidation: to form the corresponding carboxylic acid.

Reduction: to yield the corresponding alcohol.

The strategic placement of the carbaldehyde group on the pyrazole ring allows for the elaboration of side chains and the construction of fused heterocyclic systems. The Vilsmeier-Haack reaction is a common and efficient method for the introduction of a formyl group onto electron-rich heterocyclic rings like pyrazole. ijpcbs.comnih.gov This reaction typically utilizes a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, such as N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent.

The combination of the reactive iodo group and the versatile carbaldehyde moiety on the stable pyrazole scaffold makes this compound a highly valuable and sought-after intermediate in the synthesis of a diverse array of complex organic molecules.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₅IN₂O |

| Molecular Weight | 236.01 g/mol |

| IUPAC Name | 3-iodo-1-methyl-1H-pyrazole-5-carbaldehyde |

| CAS Number | 2226182-52-9 |

| SMILES | CN1C(=CC(=N1)I)C=O |

| InChIKey | LOADRGBSIMLNAS-UHFFFAOYSA-N |

Structure

3D Structure

Properties

Molecular Formula |

C5H5IN2O |

|---|---|

Molecular Weight |

236.01 g/mol |

IUPAC Name |

5-iodo-2-methylpyrazole-3-carbaldehyde |

InChI |

InChI=1S/C5H5IN2O/c1-8-4(3-9)2-5(6)7-8/h2-3H,1H3 |

InChI Key |

LOADRGBSIMLNAS-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)I)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Iodo 1 Methylpyrazole 5 Carbaldehyde

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials amazonaws.comadvancechemjournal.com. For 3-Iodo-1-methylpyrazole-5-carbaldehyde, the primary strategic disconnections involve the carbon-iodine (C-I) and the carbon-formyl (C-CHO) bonds, as well as the pyrazole (B372694) ring itself.

C-I Bond Disconnection: This approach suggests a late-stage iodination of a precursor, 1-methylpyrazole-5-carbaldehyde. This is a common strategy where a readily available or easily synthesized pyrazole aldehyde is subjected to an iodinating agent. The success of this route depends on the ability to control the regioselectivity of the iodination, directing the iodine atom specifically to the C-3 position.

C-CHO Bond Disconnection: An alternative disconnection of the formyl group points to the formylation of a 3-iodo-1-methylpyrazole intermediate. This pathway relies on the availability of the iodinated pyrazole and a formylation method that is regioselective for the C-5 position and compatible with the existing iodo-substituent.

Pyrazole Ring Disconnection: A more fundamental approach involves disconnecting the heterocyclic ring itself. This leads back to acyclic precursors, such as a substituted hydrazine (B178648) (like methylhydrazine) and a 1,3-dicarbonyl compound or its equivalent, which can undergo a cyclocondensation reaction to form the pyrazole core. nih.govorganic-chemistry.org In this strategy, the iodine and a precursor to the aldehyde group would be incorporated into the acyclic starting materials.

Historical and Contemporary Synthesis Approaches

The synthesis of substituted pyrazoles has evolved from classical multi-step pathways to more efficient direct functionalization strategies.

Multi-Step Synthetic Pathways from Precursors

Traditional syntheses often involve the stepwise construction and functionalization of the pyrazole ring. researchgate.net A logical multi-step sequence could begin with the N-methylation of pyrazole itself, which can be accomplished using reagents like dimethyl carbonate. chemicalbook.com Following the creation of the 1-methylpyrazole (B151067) core, subsequent steps would involve the sequential introduction of the iodo and formyl groups. The order of these additions is critical for achieving the desired 3,5-substitution pattern due to the directing effects of the substituents. For instance, one could synthesize 1-methyl-5-hydroxypyrazole, convert the hydroxyl to a better leaving group, and then perform nucleophilic substitution, although this is a more complex route. chemicalbook.com More commonly, electrophilic substitution reactions are employed. researchgate.net

Key Reaction Transformations in Synthesis

The successful synthesis of the target compound hinges on two critical transformations: the regioselective installation of an iodine atom and the introduction of a formyl group onto the pyrazole ring.

Regioselective Iodination Methods for Pyrazoles

Achieving regioselectivity in the iodination of pyrazoles is essential. The electronic nature of the pyrazole ring and its substituents dictates the position of electrophilic attack. While the C-4 position is often the most nucleophilic in N-substituted pyrazoles, specific reagents and conditions can target other positions. researchgate.netresearchgate.net

Key methods include:

Lithiation-Iodination: A powerful and highly regioselective method involves deprotonation of the pyrazole ring with a strong base like n-butyllithium (n-BuLi), followed by quenching the resulting lithiated intermediate with molecular iodine (I₂). This method typically directs iodination to the C-5 position. rsc.orgnih.gov

Electrophilic Iodination: Various electrophilic iodinating agents are used. N-Iodosuccinimide (NIS) and molecular iodine (I₂) are common reagents. rsc.orgsciforum.net Often, an oxidizing agent such as Ceric Ammonium (B1175870) Nitrate (CAN) is used in conjunction with I₂ to facilitate the reaction, which typically favors iodination at the C-4 position. nih.gov Iodine monochloride (ICl) is another effective reagent for the iodination of pyrazole aldehydes. rsc.org The choice of solvent and reaction temperature can significantly influence the outcome and selectivity. arkat-usa.org

Table 1: Selected Iodination Methods for Pyrazole Systems

| Method | Reagents | Typical Regioselectivity | Reference(s) |

|---|

Formylation Techniques for Pyrazole Systems

The introduction of a formyl (-CHO) group is another cornerstone transformation in pyrazole chemistry.

Vilsmeier-Haack Reaction: This is one of the most widely used methods for formylating electron-rich heterocycles. researchgate.netmdpi.com The reaction employs the Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). degres.euarkat-usa.org On N-substituted pyrazoles, this reaction generally leads to formylation at the C-4 position. researchgate.netresearchgate.net Achieving C-5 formylation via this method would require a precursor with the C-4 position blocked or strongly deactivated.

Organometallic Methods: Similar to iodination, a highly regioselective route involves the lithiation of the pyrazole ring followed by quenching with a formylating agent like DMF. This allows for precise control over the position of the aldehyde group. arkat-usa.org

Oxidation of Alcohols: The aldehyde can be generated through the controlled oxidation of a corresponding primary alcohol (a hydroxymethyl group). A variety of oxidizing agents can be used for this transformation. researchgate.net

Reduction of Carboxylic Acid Derivatives: A formyl group can also be installed by the partial reduction of a carboxylic acid, ester, or acid chloride at the desired position using reducing agents like diisobutylaluminium hydride (DIBAL-H). researchgate.net

Table 2: Selected Formylation Techniques for Pyrazole Systems

| Method | Reagents | Typical Position | Reference(s) |

|---|---|---|---|

| Vilsmeier-Haack | POCl₃ / DMF | C-4 | researchgate.netdegres.euresearchgate.net |

N-Methylation Strategies for Pyrazole Nitrogen

The introduction of a methyl group onto the nitrogen atom of the pyrazole ring is a critical step in the synthesis of this compound. When starting with a non-N-substituted pyrazole precursor, such as 3-iodo-1H-pyrazole-5-carbaldehyde, the regioselectivity of the methylation becomes a key consideration due to the presence of two reactive nitrogen atoms in the pyrazole ring. The choice of methylating agent and reaction conditions can significantly influence the outcome.

Traditional methylating agents like methyl halides and dimethyl sulfate (B86663) are commonly used but can sometimes lead to a mixture of N1 and N2 methylated isomers, necessitating chromatographic separation. thieme-connect.com More sustainable and selective methods are continuously being explored. One such environmentally friendly reagent is dimethyl carbonate, which can effectively methylate nitrogen-containing heterocycles, including pyrazoles, often without the need for a catalyst or solvent at elevated temperatures. chemicalbook.com

Another approach to achieve regioselective N-methylation involves enzymatic catalysis. Engineered and natural methyltransferases have been employed for the N-methylation of various heterocycles, including pyrazoles. nih.govresearchgate.net These biocatalytic methods offer high regioselectivity and yields under mild reaction conditions, presenting a green alternative to conventional chemical methods. nih.govresearchgate.net The enzymatic reactions are often performed in a cyclic cascade system, using simple and readily available alkylating agents like iodoalkanes or methyl tosylate. nih.gov

The table below summarizes various N-methylation strategies applicable to pyrazole derivatives.

| Methylating Agent | Catalyst/Conditions | Key Features |

|---|---|---|

| Methyl Halides (e.g., CH₃I) | Base (e.g., K₂CO₃, NaH) | Commonly used, but may result in a mixture of regioisomers. thieme-connect.com |

| Dimethyl Sulfate | Base | Powerful methylating agent, but toxic and can lack selectivity. thieme-connect.com |

| Dimethyl Carbonate | Heat (110–170°C), often solvent-free | Environmentally friendly reagent, can provide good yields. chemicalbook.com |

| Methanol (B129727) | Heterogeneous Ni catalysts | Sustainable approach for selective mono-N-methylation. rsc.org |

| Iodoalkanes/Methyl Tosylate | Engineered Methyltransferases (Enzyme Cascade) | High regioselectivity and yields under mild, green conditions. nih.govresearchgate.net |

Optimization and Green Chemistry Considerations in Synthesis

The optimization of synthetic routes to this compound and the integration of green chemistry principles are paramount for developing efficient, cost-effective, and environmentally benign processes. This involves a careful selection of catalysts, solvents, and reaction conditions, as well as a focus on maximizing atom economy.

Catalyst Systems and Ligand Effects

Catalysis plays a pivotal role in the functionalization of the pyrazole ring. For instance, in the iodination step, various catalytic systems can be employed to enhance the reaction's efficiency and selectivity. While direct iodination with molecular iodine is possible, the use of an oxidizing agent is often necessary to facilitate the reaction. A green approach involves the use of hydrogen peroxide in water, which generates water as the only byproduct. researchgate.net Another system utilizes potassium iodate (B108269) (KIO₃) with diphenyl diselenide ((PhSe)₂) as a catalyst under acidic conditions for the direct iodination of the pyrazole ring. nih.gov

In the context of N-methylation, while some methods proceed without a catalyst, others benefit from their use. For example, the N-methylation of amines using methanol can be effectively catalyzed by heterogeneous Ni catalysts. rsc.org For other functionalization steps, such as cross-coupling reactions that might be employed to build the pyrazole scaffold, transition metal catalysts with specific ligands are crucial for achieving high yields and selectivity.

Solvent Selection and Reaction Condition Parameterization

The choice of solvent can have a significant impact on the reaction outcome, including yield, selectivity, and environmental footprint. Green solvents, such as water, are increasingly being adopted for pyrazole synthesis and functionalization. thieme-connect.comresearchgate.net For instance, a practical and green iodination of pyrazoles has been developed using iodine and hydrogen peroxide in water. researchgate.net

Solvent-free conditions represent another green alternative, which can be achieved through techniques like microwave-assisted synthesis or grinding. nih.gov These methods often lead to shorter reaction times, higher yields, and reduced waste generation. nih.gov

The parameterization of reaction conditions, such as temperature and reaction time, is also critical for optimization. For example, in the Vilsmeier-Haack formylation, controlling the temperature is essential to avoid side reactions and ensure high yields of the desired carbaldehyde. rsc.orgarkat-usa.org

Atom Economy and Sustainable Synthesis Approaches

Atom economy is a core principle of green chemistry that aims to maximize the incorporation of all materials used in the process into the final product. jetir.org One-pot, multi-component reactions are excellent examples of atom-economical processes, as they combine several synthetic steps into a single operation, reducing the need for purification of intermediates and minimizing waste. nih.gov

The table below provides a summary of green chemistry considerations for the key synthetic steps involved in the preparation of this compound.

| Synthetic Step | Green Chemistry Consideration | Example/Approach |

|---|---|---|

| N-Methylation | Use of green methylating agents and catalysts. | Dimethyl carbonate as a benign reagent; biocatalytic methylation using engineered enzymes. chemicalbook.comnih.govresearchgate.net |

| Iodination | Use of green solvents and oxidizing agents. | Iodination with I₂/H₂O₂ in water; in-situ generation of the iodinating agent. researchgate.net |

| Formylation | Optimization of reaction conditions to minimize byproducts. | Careful control of temperature and stoichiometry in the Vilsmeier-Haack reaction. rsc.orgarkat-usa.org |

| Overall Synthesis | Improving atom economy. | Development of one-pot, multi-component reaction sequences. nih.gov |

| Energy efficiency and waste reduction. | Microwave-assisted synthesis; use of recyclable catalysts. nih.govresearchgate.net |

Reactivity and Chemical Transformations of 3 Iodo 1 Methylpyrazole 5 Carbaldehyde

Reactivity Associated with the Iodo Group

The iodine atom at the C-3 position of the pyrazole (B372694) ring is the primary site of reactivity for numerous transformations, particularly transition metal-catalyzed cross-coupling reactions. Its high polarizability and the relative weakness of the C-I bond facilitate oxidative addition to low-valent metal centers, which is the key initiating step in many catalytic cycles.

The aryl iodide functionality of 3-Iodo-1-methylpyrazole-5-carbaldehyde enables its participation in a wide array of palladium-catalyzed cross-coupling reactions. These methods are fundamental for constructing complex molecular architectures by forming new carbon-carbon bonds.

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a powerful tool for forming biaryl or vinyl-aryl structures. While specific studies on this compound are not extensively documented, research on analogous iodopyrazole systems demonstrates the feasibility of this transformation. For instance, studies on 1-aryl-3-(trifluoromethyl)-4-iodopyrazoles show successful Suzuki-Miyaura coupling with phenylboronic acid using a palladium catalyst like Pd(PPh₃)₄. rsc.org This suggests that the C-3 iodo group on the pyrazole ring is sufficiently reactive for this type of coupling.

However, a potential competing pathway in the Suzuki-Miyaura coupling of iodopyrazoles is hydrodehalogenation, where the iodine atom is replaced by a hydrogen atom. acs.org Research comparing different halogenated aminopyrazoles found that iodo derivatives had a greater propensity for this side reaction compared to their bromo and chloro counterparts, potentially lowering the yield of the desired coupled product. acs.org Optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is therefore crucial to favor the cross-coupling pathway.

The Heck and Sonogashira reactions are cornerstone methods for the arylation of alkenes and the synthesis of aryl alkynes, respectively.

The Heck-Mizoroki reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. wikipedia.org Studies have demonstrated the viability of this reaction on the pyrazole scaffold, with 1-protected-4-iodo-1H-pyrazoles reacting successfully with various alkenes to yield 4-alkenyl-1H-pyrazoles. clockss.org This indicates that the iodopyrazole core is a suitable substrate for Heck couplings, and similar reactivity can be anticipated at the C-3 position of this compound.

The Sonogashira coupling , which pairs an aryl halide with a terminal alkyne, has been more specifically demonstrated for 3-iodopyrazole derivatives. arkat-usa.orgresearchgate.net Research on N-protected 3-iodopyrazoles shows successful coupling with phenylacetylene (B144264) under standard Sonogashira conditions (a palladium catalyst, a copper(I) co-catalyst, and an amine base). arkat-usa.orgresearchgate.net The reaction proceeds in high yields for a variety of substituted 3-iodopyrazoles, including those bearing electron-withdrawing groups, highlighting the robustness of this method. researchgate.net This body of work provides strong evidence that this compound would be an excellent substrate for Sonogashira couplings.

Table 1: Examples of Sonogashira Cross-Coupling Reactions with Substituted 3-Iodo-1H-pyrazoles and Phenylacetylene

The following data is based on closely related N-protected 3-iodopyrazole analogues to illustrate the expected reactivity. researchgate.net

| Entry | Pyrazole Substrate (N-Protecting Group: EtOEt) | R¹ | R² | Product | Yield (%) |

| 1 | 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | H | H | 1-(1-Ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole | 63 |

| 2 | 4-Bromo-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole | Br | H | 4-Bromo-1-(1-ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole | 64 |

| 3 | 1-(1-Ethoxyethyl)-3-iodo-4-methyl-1H-pyrazole | Me | H | 1-(1-Ethoxyethyl)-4-methyl-3-(phenylethynyl)-1H-pyrazole | 70 |

| 4 | 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole-4-carbaldehyde | CHO | H | 1-(1-Ethoxyethyl)-4-(phenylethynyl)-1H-pyrazole-4-carbaldehyde | 87 |

| 5 | 1-Methyl-3-iodo-1H-pyrazole | H | H | 1-Methyl-3-(phenylethynyl)-1H-pyrazole | 82 |

The Negishi coupling utilizes organozinc reagents to form C-C bonds with organic halides. wikipedia.org This reaction is known for its high functional group tolerance. The successful application of the Negishi reaction has been demonstrated in the coupling of 3-ethoxy-4-iodo-1H-pyrazole with various benzylzinc halides, confirming its utility for functionalizing the iodopyrazole core. researchgate.net This suggests that this compound would likely undergo Negishi coupling with suitable organozinc partners.

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide. wikipedia.orglibretexts.org While specific examples involving iodopyrazoles are not prevalent in the literature, the Stille reaction is broadly applicable to a wide range of aryl iodides. wikipedia.org Given the established reactivity of the C-I bond in 3-iodopyrazoles in other palladium-catalyzed processes, it is a viable, though less documented, pathway for the functionalization of this compound.

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they can stabilize the negatively charged intermediate (Meisenheimer complex). pressbooks.publibretexts.org

The formation of an organometallic reagent from the aryl iodide opens another avenue for reactivity, allowing the pyrazole ring to act as a nucleophile.

Direct formation of a Grignard reagent by reacting this compound with magnesium metal is expected to be challenging. Studies on the analogous N-protected 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole showed it did not react with ethylmagnesium bromide to form the corresponding Grignard reagent, whereas the 4-iodo isomer reacted successfully. arkat-usa.orgresearchgate.net This indicates a lower reactivity of the C-3 position towards Grignard formation.

In contrast, the formation of an organolithium reagent via lithium-halogen exchange is a highly efficient and rapid process for aryl iodides. wikipedia.orgharvard.edu This reaction typically involves treating the aryl iodide with an alkyllithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. wikipedia.org The equilibrium of this reaction strongly favors the formation of the more stable aryllithium species. harvard.edu

It is therefore anticipated that this compound can be readily converted to 1-methyl-5-formyl-1H-pyrazol-3-yl)lithium. This powerful nucleophilic intermediate can then be trapped with a variety of electrophiles (e.g., carbon dioxide, aldehydes, ketones, alkyl halides) to install a wide range of functional groups at the C-3 position of the pyrazole ring. This two-step sequence of lithium-halogen exchange followed by electrophilic quench represents a robust strategy for derivatization. arkat-usa.org

Cross-Coupling Reactions Utilizing the Aryl Iodide Moiety

Reactivity of the Carbaldehyde Functionality

The aldehyde group (-CHO) is a key site for chemical modification, primarily due to the electrophilic nature of its carbonyl carbon. This electrophilicity allows it to readily participate in nucleophilic addition and condensation reactions, providing pathways to a diverse range of more complex molecules.

Nucleophilic addition is a fundamental reaction of aldehydes. khanacademy.org A nucleophile attacks the partially positive carbonyl carbon, leading to the cleavage of the carbon-oxygen π-bond and the formation of a tetrahedral intermediate. This intermediate is then typically protonated to yield the final product.

The carbaldehyde functionality of this compound can be readily reduced to a primary alcohol, yielding (3-iodo-1-methyl-1H-pyrazol-5-yl)methanol. This transformation is typically achieved using common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during an aqueous workup. The selection of the reducing agent can be crucial, as LiAlH₄ is a much stronger reducing agent than NaBH₄ and less tolerant of other functional groups. For pyrazole aldehydes, milder, selective methods are often preferred to avoid unwanted side reactions.

Table 1: Products of Aldehyde Reduction

| Reactant | Product |

|---|

The reaction of this compound with organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, provides an effective method for carbon-carbon bond formation. masterorganicchemistry.com These reagents act as potent carbon-based nucleophiles, attacking the electrophilic carbonyl carbon. The initial addition yields a magnesium or lithium alkoxide intermediate, which upon acidic workup, is protonated to afford a secondary alcohol. This reaction allows for the introduction of a wide variety of alkyl, vinyl, or aryl substituents (R) at the carbon that was formerly the carbonyl carbon.

Table 2: Products of Grignard/Organolithium Addition

| Reactant | Reagent | Product (after workup) |

|---|

Olefination reactions are powerful tools for converting carbonyl compounds into alkenes (olefins). The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are two of the most important methods for achieving this transformation. masterorganicchemistry.com

The Wittig reaction utilizes a phosphonium (B103445) ylide (a Wittig reagent), which reacts with the aldehyde to form a four-membered oxaphosphetane intermediate. organic-chemistry.org This intermediate then collapses to yield the desired alkene and a phosphine (B1218219) oxide byproduct, with the formation of the stable phosphine oxide being the driving force for the reaction. masterorganicchemistry.com The stereochemical outcome (Z- or E-alkene) is largely dependent on the nature of the substituents on the ylide; unstabilized ylides typically favor the Z-alkene, while stabilized ylides favor the E-alkene. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.org This reagent is generally more nucleophilic than a corresponding phosphonium ylide. wikipedia.org A significant advantage of the HWE reaction is that the dialkyl phosphate (B84403) byproduct is water-soluble and easily removed from the reaction mixture. organic-chemistry.org The HWE reaction almost exclusively produces the thermodynamically more stable E-alkene. wikipedia.orgorganic-chemistry.org

For this compound, both reactions would lead to the formation of 5-alkenyl-3-iodo-1-methyl-1H-pyrazole derivatives.

Table 3: Products of Olefination Reactions

| Reactant | Reaction Type | General Reagent | General Product |

|---|---|---|---|

| This compound | Wittig Reaction | Ph₃P=CHR | 5-(alkenyl)-3-iodo-1-methyl-1H-pyrazole |

Condensation reactions of aldehydes involve the nucleophilic addition of an amine derivative, followed by the elimination of a water molecule to form a product with a carbon-nitrogen double bond. masterorganicchemistry.com

The reaction of this compound with a primary amine (R-NH₂) results in the formation of an imine, also known as a Schiff base. organic-chemistry.org The reaction typically proceeds under mild, often slightly acidic, conditions which catalyze the dehydration step. masterorganicchemistry.com The mechanism involves the initial formation of a carbinolamine intermediate, which then loses water to form the C=N bond. researchgate.net

Similarly, reaction with hydrazine (B178648) (H₂N-NH₂) or its derivatives (e.g., phenylhydrazine) yields the corresponding hydrazone. This reaction follows the same mechanistic pathway as imine formation. The formation of hydrazones is a common method for characterizing aldehydes and ketones. Research has shown that pyrazole aldehydes readily undergo condensation with hydrazides to form hydrazone linkages. nih.gov

Table 4: Products of Condensation Reactions

| Reactant | Reagent | Product Class |

|---|---|---|

| This compound | Primary Amine (R-NH₂) | Imine (Schiff Base) |

Condensation Reactions

Knoevenagel and Aldol (B89426) Condensation Variants

The aldehyde functional group at the C-5 position of the pyrazole ring is a primary site for reactivity, readily participating in condensation reactions to form new carbon-carbon bonds.

The Knoevenagel condensation is a prominent reaction for aldehydes. wikipedia.org In this process, this compound would react with an active methylene (B1212753) compound in the presence of a weak base. While specific studies on this exact molecule are not prevalent, the reaction of other pyrazole aldehydes is well-documented. researchgate.net For instance, the condensation with compounds like malononitrile, catalyzed by ammonium (B1175870) carbonate in aqueous media, is known to proceed efficiently. researchgate.net This suggests that this compound could similarly yield a variety of substituted alkenes, which are valuable precursors in medicinal chemistry. The general mechanism involves the deprotonation of the active methylene compound to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration leads to the final α,β-unsaturated product. wikipedia.org

A plausible Knoevenagel condensation reaction is detailed in the table below:

| Reactant 1 | Reactant 2 (Active Methylene Compound) | Catalyst/Solvent | Expected Product |

| This compound | Malononitrile | Ammonium Carbonate / Water:Ethanol (1:1) | 2-((3-Iodo-1-methyl-1H-pyrazol-5-yl)methylene)malononitrile |

| This compound | Diethyl malonate | Piperidine / Ethanol | Diethyl 2-((3-Iodo-1-methyl-1H-pyrazol-5-yl)methylene)malonate |

| This compound | Cyanoacetic acid | Pyridine (B92270) | 2-Cyano-3-(3-iodo-1-methyl-1H-pyrazol-5-yl)acrylic acid (Doebner modification) |

Aldol condensation variants represent another potential transformation. This reaction would involve the formation of an enolate from an appropriate ketone or aldehyde, which would then act as a nucleophile, attacking the carbonyl group of this compound. The resulting β-hydroxy carbonyl compound could then be dehydrated to yield a conjugated enone. Intramolecular aldol condensations are also a possibility if a suitable precursor derived from the starting aldehyde is synthesized. youtube.com

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 3-Iodo-1-methylpyrazole-5-carboxylic acid. This transformation is a fundamental process in organic synthesis. A variety of oxidizing agents can be employed for this purpose. Mild oxidants are generally preferred to avoid unwanted side reactions with the pyrazole ring or the carbon-iodine bond.

Common methods for the oxidation of aldehydes to carboxylic acids include the use of reagents like sodium hypochlorite (B82951) (NaClO) in a basic medium, which is an effective and environmentally benign option. researchgate.net Other established methods involve potassium permanganate (B83412) (KMnO4), chromic acid (Jones oxidation), or milder reagents like silver oxide (Tollens' reagent). organic-chemistry.org The choice of oxidant would depend on the desired reaction conditions and the compatibility with the other functional groups present in the molecule. For instance, strong oxidants under harsh conditions might lead to degradation of the pyrazole ring.

The table below summarizes potential oxidation reactions:

| Starting Material | Oxidizing Agent/Conditions | Product |

| This compound | Sodium hypochlorite (aq), NaOH, heat | 3-Iodo-1-methylpyrazole-5-carboxylic acid |

| This compound | Potassium permanganate, NaOH (aq), cold | 3-Iodo-1-methylpyrazole-5-carboxylic acid |

| This compound | Chromium trioxide, sulfuric acid, acetone (B3395972) (Jones Reagent) | 3-Iodo-1-methylpyrazole-5-carboxylic acid |

Reactivity of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of two nitrogen atoms and the substituents on the carbon atoms.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrazole Core

In the case of this compound, the C-4 position of the pyrazole ring is unsubstituted. Generally, electrophilic aromatic substitution on pyrazole rings occurs preferentially at the C-4 position, as it is the most electron-rich. arkat-usa.org Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to introduce a substituent at this position. The reaction conditions would need to be carefully controlled to prevent oxidation of the aldehyde group or other side reactions.

Nucleophilic aromatic substitution (SNAr) on the pyrazole ring is less common and typically requires the presence of strong electron-withdrawing groups and a good leaving group. While the aldehyde at C-5 is electron-withdrawing, the iodide at C-3 could potentially be displaced by a strong nucleophile. However, such reactions are not widely reported for this specific substitution pattern and would likely require harsh conditions.

Ring-Opening and Rearrangement Reactions

The pyrazole ring is generally stable due to its aromaticity. Ring-opening reactions are not common under typical synthetic conditions. However, under specific and often energetic conditions, such as in the presence of strong oxidants or upon photochemical excitation, the pyrazole ring can undergo cleavage. researchgate.netmdpi.com For instance, oxidative ring-opening of certain pyrazole derivatives, like 1H-pyrazol-5-amines, has been reported to yield acrylonitrile (B1666552) derivatives. researchgate.net Another study demonstrated the unexpected ring-opening of pyrazolines when reacted with activated alkynes. rsc.org While these examples involve different pyrazole systems, they highlight the possibility of ring cleavage under specific, non-standard conditions. For this compound, such reactions are not mechanistically plausible under normal laboratory conditions and would likely require highly specialized reagents or energy sources. Rearrangement reactions of the pyrazole core itself are also uncommon due to the inherent stability of the aromatic ring.

Applications As a Synthetic Building Block and Intermediate

Construction of Complex Heterocyclic Systems

The unique arrangement of reactive sites on 3-Iodo-1-methylpyrazole-5-carbaldehyde makes it an excellent starting material for the construction of intricate heterocyclic architectures. These systems are of significant interest in medicinal chemistry and materials science.

The aldehyde functionality of this compound is a key feature for building fused ring systems through cyclocondensation reactions. chim.it This approach is widely used to synthesize important classes of compounds such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are known to exhibit a range of biological activities. nih.govbeilstein-journals.orgnih.gov

The synthesis of pyrazolo[1,5-a]pyrimidines, for example, can be achieved by reacting the pyrazole (B372694) carbaldehyde with β-dicarbonyl compounds or their synthetic equivalents. nih.govmdpi.com The reaction typically proceeds via an initial condensation involving the aldehyde, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system.

Similarly, pyrazolo[3,4-b]pyridines can be synthesized through condensation of this compound with molecules containing an active methylene (B1212753) group (e.g., malononitrile, cyanoacetamide) or β-ketoesters in the presence of a suitable base or acid catalyst. nih.govsemanticscholar.org The reaction sequence involves a Knoevenagel condensation at the aldehyde, followed by an intramolecular cyclization and often a subsequent aromatization step. The iodo-substituent can be retained in the final product for further functionalization or can participate in subsequent cyclization steps, for instance, through intramolecular copper-mediated C-N cross-coupling reactions. rsc.org

| Target Fused System | Reactant for Pyrazole Carbaldehyde | General Reaction Type | Key Features |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidine | β-Dicarbonyl Compounds (e.g., Acetylacetone) | Cyclocondensation | Formation of a new pyrimidine (B1678525) ring fused to the pyrazole core. nih.govd-nb.info |

| Pyrazolo[3,4-b]pyridine | Active Methylene Nitriles (e.g., Malononitrile) | Knoevenagel Condensation & Cyclization | Construction of a fused pyridine (B92270) ring, often leading to aminopyridine derivatives. beilstein-journals.org |

The dual reactivity of the aldehyde and iodo groups on this compound provides a strategic advantage for its incorporation into macrocyclic structures. Although specific examples starting from this exact compound are not extensively documented, the synthetic strategy is well-established for analogous functionalized heterocycles. nih.govresearchgate.net

A plausible route to pyrazole-containing macrocycles involves a multi-step sequence where both functional groups are used as orthogonal handles for ring formation. For instance, the aldehyde can be transformed into a primary amine via reductive amination. This amine, along with the iodo group, can then participate in a macrocyclization reaction. An intramolecular palladium-catalyzed reaction, such as a Suzuki or Sonogashira coupling, with a long-chain molecule containing appropriate terminal functional groups (e.g., a boronic acid and an alkyne) could be employed to close the large ring. This approach allows for the creation of macrocycles with the pyrazole unit embedded within the structure, a design that has been successfully used to develop selective kinase inhibitors. nih.govresearchgate.net

Precursor in the Synthesis of Functionally Advanced Molecules

The title compound is a key intermediate in the synthesis of molecules designed for specific functional roles, particularly in the fields of medicinal chemistry and organometallic chemistry. Its utility stems from the ability to selectively modify its functional groups to build molecular complexity.

Pyrazoles are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in approved drugs and biologically active compounds. nih.govnih.gov this compound is an excellent starting point for creating diverse libraries of drug-like molecules. researchgate.net The synthetic methodologies employed leverage the distinct reactivity of the iodo and aldehyde groups.

Transformations at the Aldehyde Group:

Condensation Reactions: The aldehyde readily undergoes condensation with various nucleophiles. Reaction with primary amines or hydrazines forms Schiff bases or hydrazones, respectively. Knoevenagel condensation with active methylene compounds introduces a carbon-carbon double bond, extending the molecular framework.

Reductive Amination: A two-step or one-pot reaction involving condensation with an amine followed by reduction (e.g., with sodium borohydride) yields substituted aminomethyl-pyrazoles, introducing basic centers often important for pharmacological activity.

Oxidation/Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid, providing a handle for amide bond formation. cymitquimica.com Conversely, reduction yields a hydroxymethyl group, which can be used in ether or ester synthesis.

Transformations at the Iodo Group:

Palladium-Catalyzed Cross-Coupling: The C-I bond is highly susceptible to a variety of powerful C-C and C-N bond-forming reactions. This allows for the introduction of a wide range of substituents, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.

Sonogashira Coupling: Reaction with terminal alkynes to introduce acetylenic moieties.

Heck Coupling: Reaction with alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form N-aryl or N-heteroaryl pyrazoles.

By combining these methodologies, complex drug-like scaffolds can be constructed in a modular fashion. For example, a Suzuki coupling at the iodo-position followed by a reductive amination at the aldehyde allows for the systematic variation of two different parts of the molecule to optimize its biological activity. datapdf.com

| Reaction Type | Reactive Site | Reagent/Catalyst System | Resulting Functional Group/Scaffold |

|---|---|---|---|

| Suzuki Coupling | C3-Iodo | Ar-B(OH)₂ / Pd catalyst | 3-Aryl-pyrazole |

| Sonogashira Coupling | C3-Iodo | R-C≡CH / Pd & Cu catalysts | 3-Alkynyl-pyrazole |

| Reductive Amination | C5-Carbaldehyde | R₂NH / NaBH₃CN | 5-(Aminomethyl)-pyrazole |

| Knoevenagel Condensation | C5-Carbaldehyde | CH₂(CN)₂ / Base | Pyrazole-vinylidene dinitrile |

The pyrazole nucleus is a well-established ligand in coordination chemistry, capable of binding to metal centers through its nitrogen atoms. researchgate.netnih.gov this compound is a valuable precursor for creating more sophisticated, multidentate ligands. researchgate.net

A common and straightforward strategy is the synthesis of Schiff base (or imine) ligands. This is achieved by the condensation of the aldehyde group with a primary amine that contains at least one other donor atom. For instance, reacting the pyrazole carbaldehyde with 2-aminoethanol would produce a ligand with N,N,O donor atoms (the two pyrazole nitrogens and the hydroxyl oxygen). Similarly, reaction with 2-aminopyridine (B139424) would yield a ligand with multiple nitrogen donors.

The resulting multidentate ligands can coordinate with a variety of transition metals (e.g., Cu(II), Fe(II), Cd(II)) to form stable metal complexes. nih.gov The steric and electronic properties of these complexes can be fine-tuned by modifying the substituents on the pyrazole ring or the amine component. The iodo-substituent, being electron-withdrawing, can modulate the electron density on the pyrazole ring, thereby influencing the coordination properties of the ligand and the catalytic or photophysical properties of the resulting metal complex.

Utilization in Materials Science Applications

Functionalized pyrazoles have gained attention in materials science, particularly for applications in organic electronics such as organic light-emitting diodes (OLEDs). chim.itnih.gov The design of materials for these applications often requires molecules with extended π-conjugation and tunable electronic properties (i.e., HOMO/LUMO energy levels).

This compound is an ideal starting material for creating such π-conjugated systems. The iodo and aldehyde groups can be elaborated using cross-coupling and condensation reactions to extend the conjugation. For example, a Sonogashira coupling at the C3-iodo position can introduce an arylacetylene unit, while a subsequent Knoevenagel or Wittig reaction at the C5-aldehyde can append an electron-withdrawing group (like dicyanovinyl). This creates a "push-pull" type architecture, where the pyrazole ring and other substituents act as electron donors and the appended group acts as an electron acceptor. Such molecules often exhibit strong fluorescence and are suitable for use as emitters or host materials in OLEDs. The ability to systematically vary the groups attached at the 3- and 5-positions allows for precise tuning of the emission color and efficiency of the resulting material.

Monomer for Polymer Synthesis

There is currently no available scientific literature or patented research that describes the use of this compound as a monomer in polymerization reactions. The potential for this molecule to act as a building block for polymers exists conceptually, likely through reactions involving its aldehyde or iodo functional groups. For instance, the aldehyde group could potentially undergo condensation polymerization, while the iodo group might be utilized in cross-coupling polymerization reactions. However, no specific polymers derived from this monomer have been reported.

Intermediate for Optoelectronic and Electronic Materials

Similarly, the role of this compound as a direct intermediate in the synthesis of optoelectronic and electronic materials is not documented in current research. The broader class of pyrazole-containing compounds has been investigated for applications in organic electronics, owing to their electronic properties. These applications often involve pyrazole derivatives that are part of larger conjugated systems designed to have specific light-emitting or charge-transporting characteristics. While it is plausible that this compound could be modified to create such materials, there are no published studies demonstrating this synthetic pathway or the properties of any resulting materials.

Computational and Theoretical Investigations

Electronic Structure Analysis and Molecular Orbital Theory

Detailed electronic structure analyses for 3-Iodo-1-methylpyrazole-5-carbaldehyde are not found in the existing literature. Such studies would typically involve Frontier Molecular Orbital (FMO) analysis and the generation of electrostatic potential maps to predict the molecule's reactivity.

Frontier Molecular Orbital (FMO) Analysis

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. numberanalytics.comyoutube.comunesp.br The energy and distribution of these orbitals indicate how the molecule will interact with other reagents. Specifically, the HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com For various pyrazole (B372694) derivatives, FMO analysis has been conducted to provide insights into their chemical behavior. researchgate.net However, specific calculations detailing the HOMO-LUMO gap and orbital contributions for this compound are not available.

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution of a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. asrjetsjournal.orgresearchgate.netbhu.ac.in These maps illustrate regions of positive and negative electrostatic potential on the electron density surface. While MEP analyses have been performed for other heterocyclic compounds to predict reactive sites, no such maps or detailed charge distribution studies have been published for this compound. bhu.ac.in

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is instrumental in elucidating reaction mechanisms, including the characterization of transition states and predicting reaction outcomes.

Transition State Characterization for Key Transformations

The characterization of transition states is fundamental to understanding the kinetics and thermodynamics of a chemical reaction. acs.org Computational studies on various organic reactions, including those involving pyrazole-like structures, have successfully identified and analyzed transition state geometries and energies. rsc.orgresearchgate.net This information helps to rationalize reaction pathways. For this compound, there are no published computational studies that characterize the transition states for its key chemical transformations.

Prediction of Regioselectivity and Stereoselectivity

FMO theory and transition state calculations are often used to predict the regioselectivity and stereoselectivity of chemical reactions. numberanalytics.com These predictions are vital for designing efficient synthetic routes. While computational models have been effectively used to rationalize the stereoselectivity in reactions of other complex heterocyclic systems, such predictive studies have not been reported for reactions involving this compound. rsc.org

Spectroscopic Property Predictions

Theoretical calculations are widely used to predict spectroscopic data (e.g., NMR, IR, UV-Vis) that aid in the structural confirmation of newly synthesized compounds.

Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies are standard computational outputs that provide valuable comparisons with experimental data. jocpr.com For instance, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used for calculating NMR spectra. asrjetsjournal.org While theoretical IR and NMR spectra have been calculated for other pyrazolone (B3327878) derivatives to compare with experimental findings, there is no available research that presents predicted spectroscopic data for this compound. jocpr.com The NIST WebBook contains an experimental IR spectrum for a related compound, ethyl 5-methyl-1H-pyrazole-3-carboxylate, but not for the title compound. nist.gov

Future Directions and Unexplored Research Avenues

Development of Novel and More Efficient Synthetic Pathways

While methods exist for the synthesis of iodinated pyrazole (B372694) carbaldehydes, there remains a substantial opportunity for the development of more efficient, selective, and sustainable synthetic routes. researchgate.net Current approaches can sometimes be hampered by challenges such as the formation of regioisomers, requiring difficult separation processes, or the use of harsh reagents. arkat-usa.org

Table 1: Comparison of Synthetic Methodologies for Pyrazole Aldehydes

| Method | Advantages | Areas for Future Improvement |

| Vilsmeier-Haack Reaction | Utilizes readily available hydrazones. | Can require harsh reagents (e.g., POCl₃); potential for side reactions. |

| Oxidation of Alcohols | Starts from corresponding hydroxymethylpyrazoles. | Requires an additional synthetic step; potential for over-oxidation to carboxylic acid. researchgate.net |

| Direct Iodination | Potentially a more direct route. | Can lead to mixtures of regioisomers; requires control of reaction conditions. rsc.org |

| Halogen-Metal Exchange | Allows for precise functionalization. | Often requires cryogenic temperatures and highly reactive organometallic reagents. researchgate.net |

Expanding the Scope of Reactivity with Emerging Reagents and Catalysts

The reactivity of 3-Iodo-1-methylpyrazole-5-carbaldehyde is largely defined by its two primary functional handles: the C3-iodo and C5-aldehyde groups. The carbon-iodine bond is particularly amenable to a wide array of transition-metal-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, and Buchwald-Hartwig couplings. arkat-usa.orgresearchgate.net Future work should aim to expand this reactivity profile by employing novel and emerging catalytic systems.

For instance, the use of photoredox catalysis could open up new avenues for C-C and C-heteroatom bond formation under exceptionally mild conditions. Exploring dual catalytic cycles that can simultaneously activate the C-I bond and another reaction partner could lead to the rapid construction of complex molecular architectures. Furthermore, iodine-catalyzed functionalization, a growing field in organic synthesis, could provide metal-free alternatives for derivatization. nih.govresearchgate.net Research into CuI-catalyzed coupling reactions with various nucleophiles, such as alcohols, could also significantly shorten synthetic routes to valuable derivatives. nih.gov The aldehyde group, a classic electrophile, can be explored beyond standard condensation reactions by using modern organocatalysis to achieve enantioselective transformations, leading to chiral products of potential pharmaceutical value.

Advanced Functionalization Strategies for Diverse Applications

Pyrazole carbaldehydes are recognized as valuable precursors for the synthesis of a wide range of biologically active compounds, including fused heterocyclic systems. researchgate.net The strategic functionalization of this compound can lead to novel scaffolds with potential applications in medicine and materials science.

Future research should focus on leveraging this compound as a cornerstone for creating diverse molecular libraries. This can be achieved through multicomponent reactions, where the aldehyde and a derivative of the iodo-group react in a single pot with other reagents to rapidly build molecular complexity. mdpi.com For example, the aldehyde can be converted into an imine or other reactive intermediate, which then participates in intramolecular cyclizations with a substituent introduced at the C3 position via cross-coupling. This strategy could yield novel pyrazole-fused systems, such as pyrazolopyridines or pyrazolopyrimidines, which are known pharmacophores. researchgate.net Designing and synthesizing derivatives as potential inhibitors for enzymes like xanthine (B1682287) oxidase or as compounds with antimicrobial or anticancer properties represents a promising avenue for application-driven research. nih.gov

Integration into Automated Synthesis Platforms and Flow Chemistry

The transition from traditional batch synthesis to automated and continuous flow chemistry presents a significant frontier for the production and derivatization of this compound. nih.gov Conventional batch methods for pyrazole synthesis often suffer from long reaction times, scalability issues, and safety concerns, particularly when handling hazardous reagents or intermediates. researchgate.net

Flow chemistry offers enhanced control over reaction parameters like temperature, pressure, and mixing, leading to improved yields, higher purity, and better safety profiles. mdpi.comrsc.org Future research should aim to develop robust flow protocols for the synthesis of the core this compound structure. Subsequently, an "assembly line" approach can be envisioned, where the compound is generated in one module and then passed directly into subsequent reactor modules for in-line functionalization. nih.gov This could involve, for example, a cross-coupling reaction at the C3 position followed by a condensation reaction at the C5-aldehyde in a fully continuous, telescoped process.

The integration of these flow setups with automated control systems and real-time analytics would enable high-throughput experimentation and the rapid generation of compound libraries for screening. whiterose.ac.ukrsc.org This automated approach accelerates the discovery of new derivatives with desirable properties and facilitates the optimization of reaction conditions with minimal manual intervention. whiterose.ac.ukresearchgate.net

Table 2: Potential Advantages of Flow Chemistry for this compound Synthesis

| Feature | Batch Chemistry Challenges | Flow Chemistry Advantages |

| Safety | Handling of potentially hazardous reagents (e.g., organometallics) at scale. | Small reactor volumes minimize risk; enhanced heat transfer prevents thermal runaways. researchgate.net |

| Scalability | Direct scaling can be problematic and non-linear. | Scaling-out by running multiple reactors in parallel or running for longer times. rsc.org |

| Purity & Yield | Side reactions can be prevalent, requiring extensive purification. | Precise control over stoichiometry and residence time can minimize byproducts and improve yields. mdpi.com |

| Efficiency | Multi-step sequences require isolation and purification of intermediates. | "Telescoped" or multi-step reactions can be performed in a continuous sequence without isolation. nih.gov |

Q & A

Basic: What are the established synthetic routes for 3-Iodo-1-methylpyrazole-5-carbaldehyde?

Methodological Answer:

The synthesis of pyrazole carbaldehydes typically involves nucleophilic substitution or cyclization reactions. For example, 3-methyl-5-aryloxy-1-aryl-pyrazole-4-carbaldehydes are synthesized via a base-catalyzed reaction between 5-chloro precursors and phenols (K₂CO₃, reflux conditions) . Adapting this method, iodination at the 3-position may require electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions. Post-synthetic purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the aldehyde functionality, which is prone to oxidation .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Key characterization methods include:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., aldehyde proton at δ ~9.5–10.5 ppm, iodinated aromatic protons at δ ~7.5–8.5 ppm) .

- Mass Spectrometry (HRMS): To verify molecular weight (expected: C₅H₅IN₂O; M.W. 220.02) and detect halogen isotopic patterns .

- X-ray Crystallography: For unambiguous confirmation of regiochemistry and crystal packing, particularly if iodination leads to steric hindrance .

Advanced: How can this compound serve as a building block for fused heterocyclic systems?

Methodological Answer:

The aldehyde group enables condensation reactions to form fused heterocycles. For instance, hydrazine hydrate in ethanol/acetic acid can cyclize azido-functionalized pyrazole carbaldehydes into pyrazolo[3,4-c]pyrazoles . Similarly, iodine-mediated coupling (e.g., Ullmann or Sonogashira reactions) could exploit the iodo-substituent for cross-coupling to aryl/alkyne groups, enabling access to larger π-conjugated systems. Reaction optimization (temperature, catalyst loading) is essential to avoid aldehyde degradation .

Advanced: How do substituent effects (e.g., iodine vs. chlorine) influence the reactivity of pyrazole carbaldehydes?

Data-Driven Analysis:

Iodine's larger atomic radius increases steric effects, potentially slowing nucleophilic attacks but enhancing catalytic coupling efficiency .

Advanced: How can researchers resolve contradictions in reported synthetic yields for pyrazole carbaldehyde derivatives?

Methodological Answer:

Discrepancies in yields often arise from:

- Reaction Scale: Milligram-scale reactions may show lower reproducibility due to mixing inefficiencies.

- Purification Methods: Column chromatography vs. recrystallization can drastically alter isolated yields. For example, aldehyde oxidation during prolonged silica gel exposure may reduce recovery .

- Catalyst Purity: Trace metals in K₂CO₃ or solvents (e.g., EtOH) can catalyze side reactions. Pre-treatment (e.g., drying over molecular sieves) is recommended .

Systematic replication under inert atmospheres (N₂/Ar) and strict moisture control is advised to validate literature procedures.

Basic: What are the optimal storage conditions for this compound?

Methodological Answer:

- Temperature: Store at 2–8°C in amber vials to prevent photodegradation of the iodo-substituent.

- Desiccation: Use vacuum-sealed containers with silica gel to avoid aldehyde hydration .

- Solubility: Prepare stock solutions in dry DMSO or THF (stored over molecular sieves) to prevent decomposition .

Advanced: How can computational methods predict the biological interactions of this compound?

Methodological Answer:

- Docking Studies: Use software like AutoDock Vina to model binding to target proteins (e.g., kinases or cytochrome P450 enzymes).

- DFT Calculations: Predict electrophilic reactivity (Fukui indices) and regioselectivity for nucleophilic attacks .

- ADMET Prediction: Tools like SwissADME can estimate bioavailability and metabolic stability, guiding in vitro assay design .

Advanced: What strategies mitigate aldehyde oxidation during multi-step syntheses?

Methodological Answer:

- Protection-Deprotection: Temporarily protect the aldehyde as an acetal (e.g., using ethylene glycol and p-TsOH) during iodine-mediated reactions .

- Inert Conditions: Conduct reactions under nitrogen/argon to prevent peroxide formation.

- Low-Temperature Workup: Quench reactions at 0–5°C to stabilize the aldehyde group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.